molecular formula C13H15N3O4 B2457133 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide CAS No. 2034430-53-8

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide

Cat. No.: B2457133
CAS No.: 2034430-53-8
M. Wt: 277.28
InChI Key: WPIOCVROUCFASI-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide (CAS 2034430-53-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C13H15N3O4 and a molecular weight of 277.28 g/mol, this pyridine-4-carboxamide derivative features a 5-methyl-1,2-oxazol-3-yl amide group and a 2-(2-methoxyethoxy) side chain . Compounds with pyridine-carboxamide and oxazole motifs are of significant interest in medicinal and agrochemical research. Pyridinecarboxamide derivatives have been investigated for their utility in plant-protecting compositions, indicating potential applications in the development of agrochemicals . Furthermore, the structural features of this compound, particularly the isoxazole (1,2-oxazole) ring, are commonly found in various biologically active molecules and are frequently explored in the synthesis of novel pharmaceutical candidates, including kinase inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in quantities ranging from 1mg to 100mg, with availability typically within three weeks .

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-9-7-11(16-20-9)15-13(17)10-3-4-14-12(8-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIOCVROUCFASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization via Nucleophilic Aromatic Substitution

A common route involves substituting a halogen at the 2-position of pyridine-4-carboxylic acid derivatives. For example, 4-cyanopyridine-2-chloride undergoes nucleophilic displacement with 2-methoxyethanol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Reaction Conditions

  • Substrate : 2-Chloropyridine-4-carbonitrile
  • Nucleophile : 2-Methoxyethanol (excess)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80–100°C
  • Yield : 65–72%

Post-reaction hydrolysis of the nitrile to a carboxylic acid is achieved using concentrated hydrochloric acid (HCl) at reflux.

Directed Ortho Metalation (DoM)

An alternative method employs directed metalation to introduce the 2-methoxyethoxy group. Starting with pyridine-4-carboxylic acid, a directing group (e.g., trimethylsilyl) is installed at the 3-position to facilitate lithiation at the 2-position. Subsequent quenching with 2-methoxyethyl iodide affords the desired substituent.

Key Advantages :

  • Higher regioselectivity compared to electrophilic substitution.
  • Compatibility with sensitive functional groups.

Synthesis of 5-Methyl-1,2-oxazol-3-amine

Bredereck Reaction

The Bredereck reaction is widely used to synthesize 2,4-disubstituted oxazoles. α-Haloketones react with urea or thiourea derivatives to form oxazolines, which are dehydrogenated to oxazoles.

Example Protocol

  • Substrate : 3-Chloropentane-2,4-dione
  • Reagent : Urea (2.0 equiv)
  • Catalyst : Phenyltrimethylammonium bromide (PTT)
  • Solvent : Ionic liquid [bmim][BF₄]
  • Temperature : 80°C
  • Yield : 78–85%

The resulting 5-methyl-1,2-oxazole is then nitrated and reduced to the amine using hydrogenation (H₂/Pd-C).

Cycloisomerization of Propargylic Amides

A green chemistry approach utilizes propargylic amides cyclized under silica gel-supported conditions. This method avoids toxic reagents and achieves high atom economy.

Reaction Conditions

  • Substrate : N-Propargylacetamide
  • Catalyst : Silica gel (acidic)
  • Solvent : Solvent-free
  • Temperature : 60°C
  • Yield : 90%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The pyridine-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 5-methyl-1,2-oxazol-3-amine.

Optimized Protocol

  • Activation : EDC (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature
  • Yield : 82–88%

Microwave-Assisted Suzuki-Miyaura Coupling

For advanced intermediates, a palladium-catalyzed cross-coupling between boronic esters and halopyridines is employed. This method enhances reaction efficiency and reduces time.

Example

  • Substrate : 2-(2-Methoxyethoxy)-4-iodopyridine
  • Boronic Ester : 5-Methyl-1,2-oxazol-3-ylboronic acid pinacol ester
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2.0 equiv)
  • Solvent : 1,2-Dimethoxyethane (DME)/H₂O (3:1)
  • Conditions : Microwave, 120°C, 20 min
  • Yield : 76%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic Substitution Simple, scalable Limited to activated pyridines 65–72%
Directed Metalation High regioselectivity Requires inert conditions 70–78%
Bredereck Reaction Atom-economical, green solvents Multi-step oxidation required 78–85%
Suzuki-Miyaura Coupling Rapid, compatible with sensitive groups High catalyst loading 72–76%

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)benzamide
  • 2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)pyridine

Uniqueness

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol

This compound features a pyridine ring substituted with a carboxamide group and an oxazole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives in cancer treatment. For instance, derivatives similar to the compound have demonstrated significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity : Compounds within the oxazole class have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

The proposed mechanisms by which oxazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .
  • Cell Cycle Arrest : Some studies suggest that certain derivatives can arrest the cell cycle at the G0-G1 phase, preventing further proliferation of cancer cells .

Selectivity and Safety

The selectivity of these compounds towards cancerous cells versus normal cells is crucial for therapeutic applications. Preliminary findings suggest that some oxazole derivatives exhibit higher selectivity towards cancer cells while sparing normal cells, which is a favorable characteristic for drug development .

Table 1: Biological Activity of Related Oxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BU-9372.41Cell cycle arrest
Compound CHeLa1.50Apoptosis induction
Compound DPANC-10.90Selective inhibition

Table 2: Summary of Findings on Biological Activity

Study ReferenceFindings
Compounds showed cytotoxic activity against MCF-7 and U-937 with significant apoptosis induction.
Molecular docking studies indicated strong interactions with target proteins involved in apoptosis.

Case Studies

In a recent study exploring the structure-activity relationship (SAR) of oxazole derivatives, researchers synthesized several analogs and evaluated their biological activities against various cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts with electron-donating groups . This finding underscores the importance of chemical modifications in optimizing biological activity.

Q & A

Q. Critical Conditions :

  • Temperature : Strict control (±2°C) during exothermic steps (e.g., amide coupling) to avoid side reactions.
  • Solvent Purity : Anhydrous DMF for moisture-sensitive reactions to prevent hydrolysis .
  • Reaction Time : Monitoring via TLC/HPLC to prevent over-reaction, which can degrade the oxazole moiety .

How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Advanced Data Contradiction Analysis
Discrepancies often arise from subtle structural variations (e.g., methoxy vs. methyl groups) altering target binding. Methodological steps:

Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxyethoxy with ethoxyethoxy) and test inhibitory activity against target enzymes (e.g., COX-2 or thymidylate synthase) .

Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets. For example, notes that methoxy groups enhance hydrophobic interactions in enzyme pockets compared to methyl .

Molecular Dynamics (MD) Simulations : Compare stability of ligand-target complexes to identify critical residues driving activity differences .

What advanced techniques are recommended for elucidating the three-dimensional structure of this compound, particularly when crystallographic data is ambiguous?

Q. Advanced Structural Elucidation

X-ray Crystallography : Use high-resolution data (≤1.0 Å) with SHELXL for refinement. If twinning occurs, employ SHELXD for data deconvolution .

Complementary NMR : For flexible regions (e.g., methoxyethoxy side chains), use 13C^{13}\text{C}-NOESY to assess conformational dynamics in solution .

Electron Diffraction : For microcrystalline samples, combine with cryo-EM to resolve ambiguous electron density maps .

How can researchers optimize the yield of the final product during large-scale synthesis?

Q. Advanced Process Optimization

Stepwise Reaction Monitoring : Use in-situ FTIR to track carboxamide bond formation and adjust reagent stoichiometry dynamically .

Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps to improve efficiency (e.g., achieved 88% yield via microwave-assisted catalysis) .

Solvent Engineering : Replace DMF with ionic liquids (e.g., [BMIM][BF4_4]) to enhance solubility and reduce side reactions .

What methodologies are suitable for investigating the compound’s mechanism of action as a potential enzyme inhibitor?

Q. Basic Mechanistic Studies

In Vitro Enzyme Assays : Measure IC50_{50} values against purified targets (e.g., dihydrofolate reductase) using spectrophotometric methods .

Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Advanced Approaches :

  • Cryo-EM : Visualize inhibitor-enzyme complexes at near-atomic resolution .
  • Alanine Scanning Mutagenesis : Identify key binding residues in the enzyme active site .

How can computational tools predict the compound’s binding affinity to novel biological targets?

Q. Advanced Computational Screening

Molecular Docking : Use AutoDock Vina or Glide to screen against targets like MPXV DNA polymerase. highlights strong docking scores (−9.2 kcal/mol) for similar oxazole derivatives .

Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthesis .

MD Simulations : Validate docking poses over 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .

What strategies mitigate challenges in reproducing synthetic protocols from literature for this compound?

Q. Troubleshooting Synthesis

Reagent Sourcing : Ensure 5-methyl-1,2-oxazol-3-amine is ≥98% pure (HPLC) to avoid byproducts .

Scale-Dependent Adjustments : For Kilo-lab scale, optimize mixing efficiency (e.g., continuous flow reactors) to maintain heat transfer .

Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., hydrolyzed oxazole) and adjust pH or solvent polarity .

How do structural modifications (e.g., substituent changes) impact the compound’s pharmacokinetic properties?

Q. Advanced Structure-Property Relationships

LogP Measurement : Compare octanol-water partitioning to assess lipophilicity changes (e.g., methoxyethoxy increases LogP vs. hydroxyethoxy) .

Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxazole ring oxidation) and modify substituents (e.g., fluorination) .

Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption trends .

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